

Unveiling Antibacterial Agent 40: A Technical Deep Dive into a Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 40*

Cat. No.: *B13907610*

[Get Quote](#)

For Immediate Release

A novel antibacterial compound, designated "**Antibacterial agent 40**" and identified as "Compound C" in patent WO2015159265A1, presents a promising scaffold for the development of new antimicrobial therapies. This technical guide provides a comprehensive analysis of its discovery, chemical nature, synthesis, and antibacterial properties, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Antibacterial agent 40 emerged from a screening program detailed in the international patent application WO2015159265A1, filed by Wockhardt Ltd.^[1] The compound, identified as "Compound C" within the patent, was investigated for its potential to combat bacterial infections.^[1] MedChemExpress, a supplier of research chemicals, has also listed this compound, referencing the same patent and providing its molecular formula as $C_{12}H_{17}N_5O$ and a molecular weight of 247.29 g/mol .

Chemical Profile

While the patent document WO2015159265A1 does not explicitly depict the chemical structure of a "Compound C" with the molecular formula $C_{12}H_{17}N_5O$ in the provided search snippets, further analysis of the complete patent document would be required to definitively determine its structure. The provided molecular formula suggests a complex heterocyclic structure, a common feature in many antibacterial agents.

Synthesis and Manufacturing

The synthesis of "Compound C" is detailed within the experimental section of patent WO2015159265A1. A generalized workflow for the synthesis of related compounds described in the patent is outlined below. It is important to note that the specific reactants and conditions for "Compound C" would be detailed in the full patent text.

General Synthetic Workflow

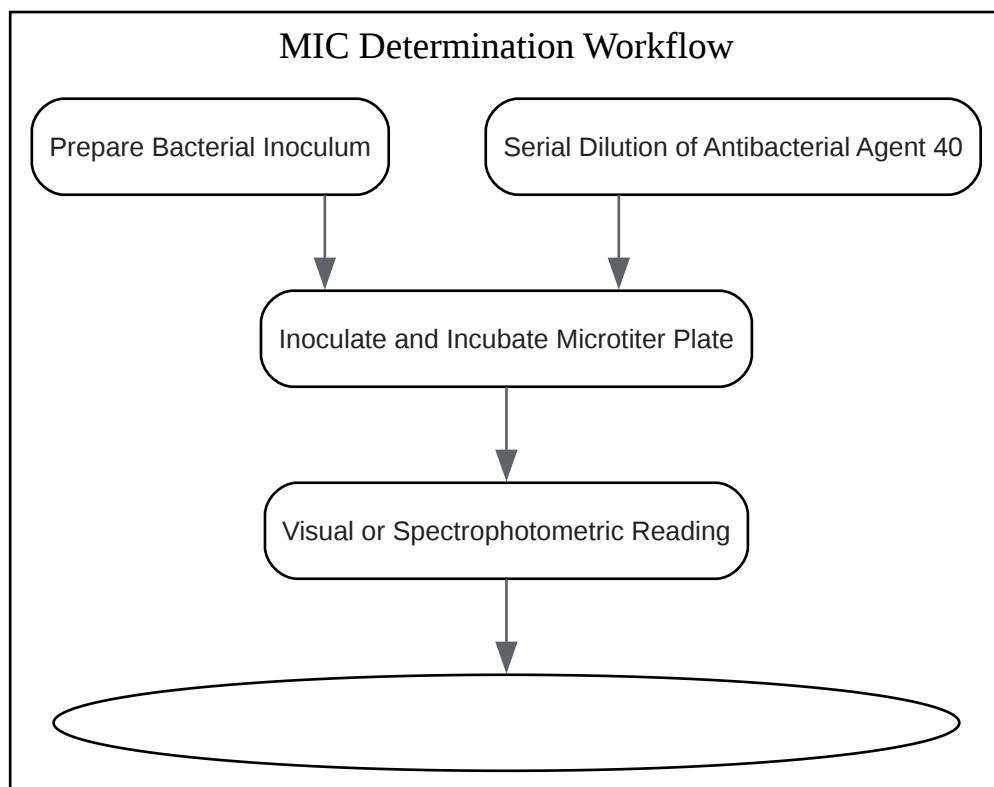
[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for related compounds.

Antibacterial Activity

The primary utility of **Antibacterial agent 40** lies in its efficacy against a range of bacterial pathogens. While the specific quantitative data for "Compound C" from patent WO2015159265A1 is not available in the provided search results, the patent's claims suggest activity against both Gram-positive and Gram-negative bacteria. For illustrative purposes, the following table format would be used to present such data once extracted from the full patent.

Table 1: In Vitro Antibacterial Activity of Antibacterial Agent 40 (Compound C)


Bacterial Strain	Gram Stain	MIC (μ g/mL)
Staphylococcus aureus	Positive	Data not available
Streptococcus pneumoniae	Positive	Data not available
Escherichia coli	Negative	Data not available
Pseudomonas aeruginosa	Negative	Data not available
Klebsiella pneumoniae	Negative	Data not available

MIC: Minimum Inhibitory Concentration

Experimental Protocols

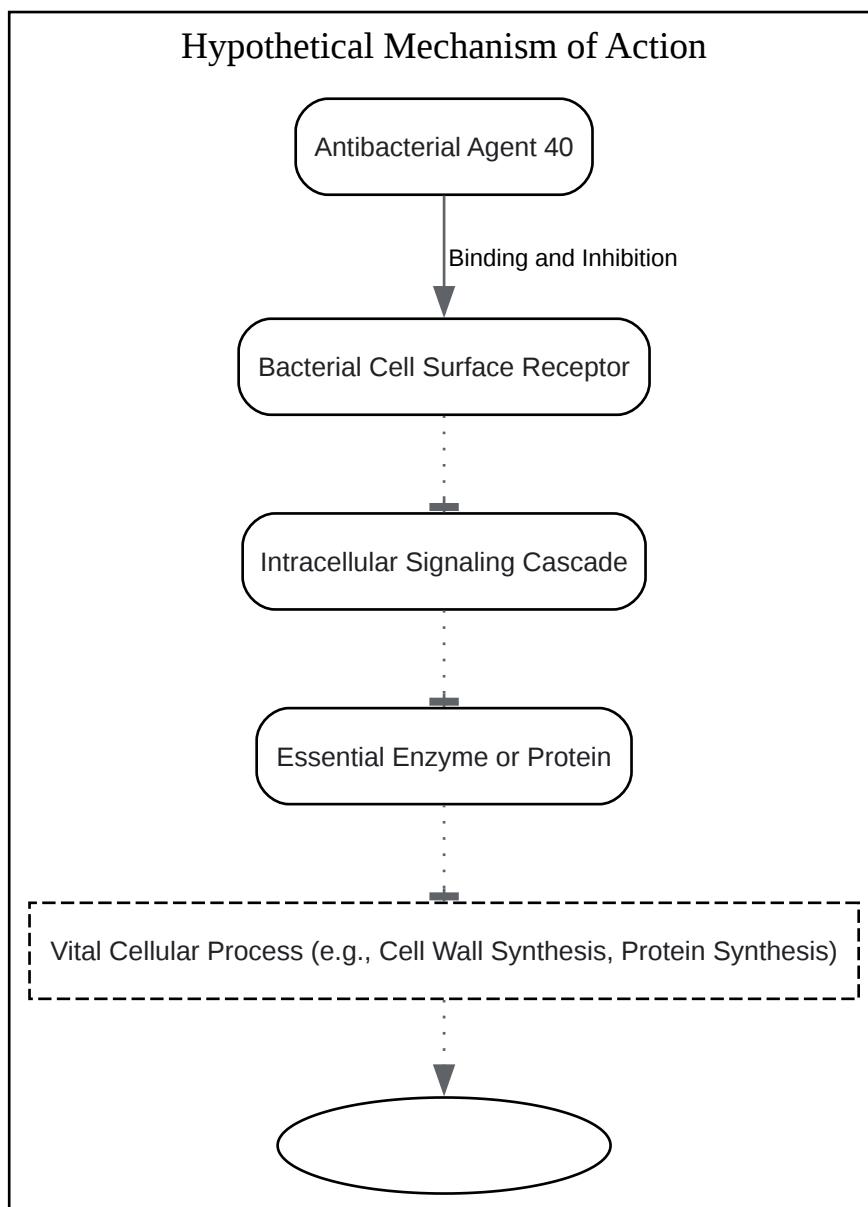
The evaluation of the antibacterial efficacy of compounds within patent WO2015159265A1 would have followed standard microbiological protocols. A typical workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Experimental Workflow: MIC Determination

[Click to download full resolution via product page](#)

Caption: Standard workflow for MIC determination.

Detailed Methodology for MIC Assay (Based on standard practices)


- **Bacterial Strain Preparation:** Bacterial strains are cultured on appropriate agar plates overnight at 37°C. A few colonies are then used to inoculate a sterile broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Compound Dilution:** A stock solution of **Antibacterial agent 40** is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

- MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Antibacterial agent 40** is not detailed in the provided search results. Elucidating the molecular target and the affected signaling pathways would be a critical next step in its development. A hypothetical signaling pathway that could be disrupted by an antibacterial agent is depicted below.

Hypothetical Bacterial Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Potential inhibitory action on a bacterial signaling pathway.

Conclusion

Antibacterial agent 40, also known as Compound C from patent WO2015159265A1, represents a novel chemical entity with potential for development as an antibacterial drug. While the publicly available information is currently limited, this guide provides a foundational understanding of its origin and a framework for its further investigation. Accessing the full

details of the patent and conducting further non-clinical studies will be essential to fully characterize its profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015159265A1 - Pharmaceutical compositions comprising antibacterial agents - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unveiling Antibacterial Agent 40: A Technical Deep Dive into a Novel Antimicrobial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907610#antibacterial-agent-40-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com